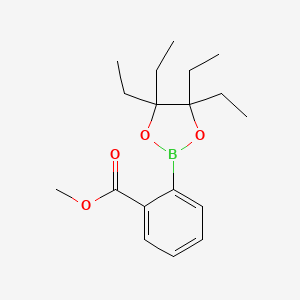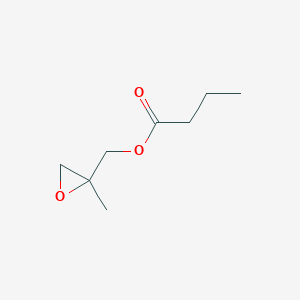
(2-Methyloxiran-2-yl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyloxiran-2-yl)methyl butanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of butanoic acid and contains an oxirane ring, which is a three-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxiran-2-yl)methyl butanoate typically involves the reaction of butanoic acid with an epoxide precursor. One common method is the esterification of butanoic acid with (2-Methyloxiran-2-yl)methanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is usually carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyloxiran-2-yl)methyl butanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methyloxiran-2-yl)methyl butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or epoxide ring-opening. It can also serve as a substrate in biochemical assays to investigate metabolic pathways.
Medicine
In medicine, this compound may have potential applications as a drug intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for incorporation into various materials with desired properties.
Mecanismo De Acción
The mechanism of action of (2-Methyloxiran-2-yl)methyl butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of butanoic acid and (2-Methyloxiran-2-yl)methanol. The oxirane ring can also undergo ring-opening reactions catalyzed by epoxide hydrolases, resulting in the formation of diols.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyloxiran-2-yl)methyl acetate
- (2-Methyloxiran-2-yl)methyl propanoate
- (2-Methyloxiran-2-yl)methyl hexanoate
Uniqueness
Compared to similar compounds, (2-Methyloxiran-2-yl)methyl butanoate has a unique combination of an ester group and an oxirane ring, which imparts distinct reactivity and properties. Its specific molecular structure allows for targeted chemical modifications and applications in various fields.
Propiedades
Número CAS |
118353-09-6 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(2-methyloxiran-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(9)10-5-8(2)6-11-8/h3-6H2,1-2H3 |
Clave InChI |
ACRVJKYORFCUGR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



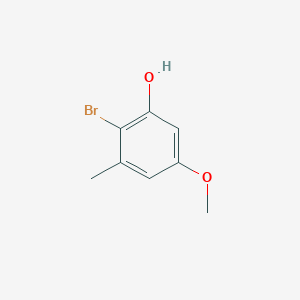
![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
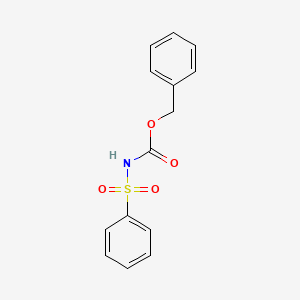
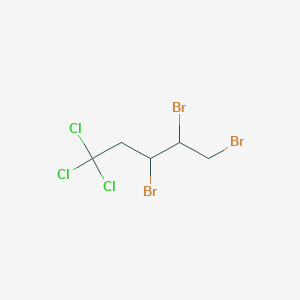
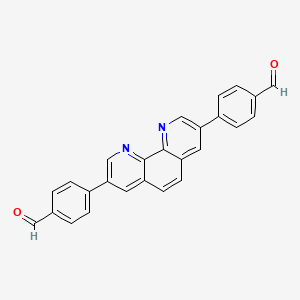
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
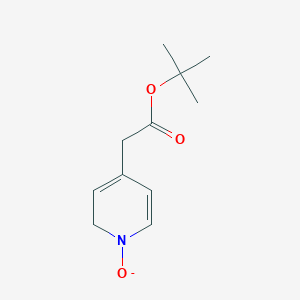
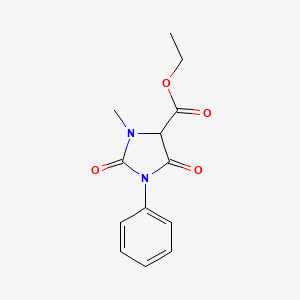
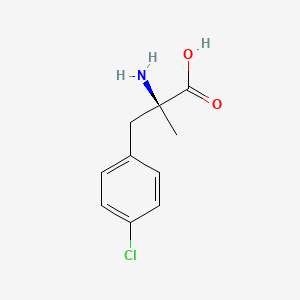
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
